

Tautomerism in 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenylquinoxalin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylquinoxalin-2(1H)-one, a core heterocyclic structure in medicinal chemistry, exhibits tautomerism, a phenomenon critical to its chemical reactivity, biological activity, and pharmaceutical properties. This technical guide provides a comprehensive overview of the tautomeric forms of **3-Phenylquinoxalin-2(1H)-one**, focusing on the predominant lactam-lactim equilibrium. While direct quantitative data for the parent compound is limited, this guide synthesizes available spectroscopic and computational information from closely related derivatives to present a robust model of its tautomeric behavior. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of the tautomeric equilibria and analytical workflows to support further research and drug development efforts.

Introduction to Tautomerism in Quinoxalinones

Quinoxalin-2(1H)-ones are a class of heterocyclic compounds that can exist in different tautomeric forms. The most prevalent form of tautomerism in these molecules is the lactam-lactim tautomerism, which is a specific type of keto-enol tautomerism. In this equilibrium, a proton migrates between the nitrogen atom at position 1 and the exocyclic oxygen atom at position 2.

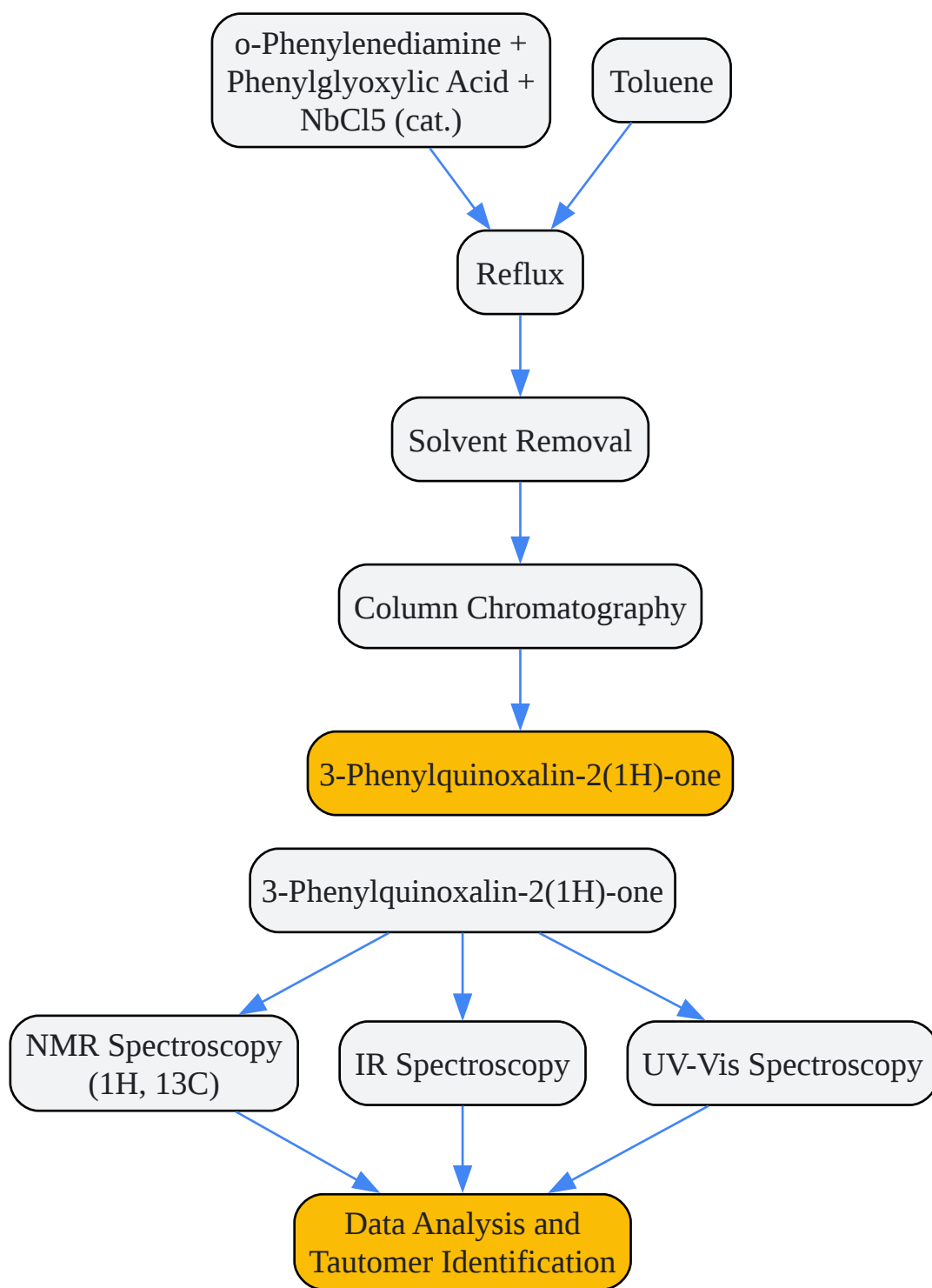
- Lactam (Keto) Form: **3-Phenylquinoxalin-2(1H)-one**

- Lactim (Enol) Form: 3-Phenylquinoxalin-2-ol

A second potential, though less commonly observed, tautomerism is the amino-imino form, involving the endocyclic nitrogen atoms. The position of the tautomeric equilibrium is a crucial determinant of the molecule's physicochemical properties, including its acidity, basicity, polarity, and hydrogen bonding capabilities. These properties, in turn, influence the molecule's interaction with biological targets, solubility, and metabolic stability, making a thorough understanding of its tautomeric preferences essential for drug design and development.

Tautomeric Forms of 3-Phenylquinoxalin-2(1H)-one

The primary tautomeric equilibrium for **3-Phenylquinoxalin-2(1H)-one** involves the lactam and lactim forms.



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